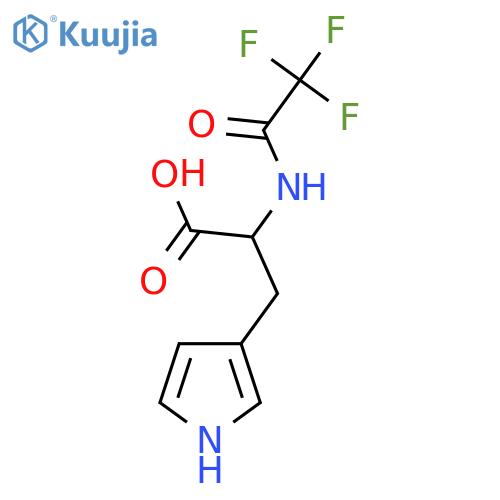

Cas no 2680561-83-3 (3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

3-(1H-ピロール-3-イル)-2-(2,2,2-トリフルオロアセトアミド)プロパン酸は、ピロール環とトリフルオロアセトアミド基を有する特異な構造を持つ有機化合物です。この化合物は、医薬品中間体や生物活性分子の合成において重要な役割を果たすことが期待されます。ピロール環の電子豊富性とトリフルオロアセチル基の電子求引性により、ユニークな反応性を示し、複雑な骨格構築に有用です。また、高い化学的安定性と溶解性を兼ね備えており、有機合成や創薬研究における多様な応用が可能です。特に、フッ素原子の導入により、生体利用能や代謝安定性の向上が期待されます。

2680561-83-3 structure

商品名:3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid

3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid

- EN300-28278551

- 2680561-83-3

-

- インチ: 1S/C9H9F3N2O3/c10-9(11,12)8(17)14-6(7(15)16)3-5-1-2-13-4-5/h1-2,4,6,13H,3H2,(H,14,17)(H,15,16)

- InChIKey: HKOIIRNNEPPUIM-UHFFFAOYSA-N

- ほほえんだ: FC(C(NC(C(=O)O)CC1C=CNC=1)=O)(F)F

計算された属性

- せいみつぶんしりょう: 250.05652664g/mol

- どういたいしつりょう: 250.05652664g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 306

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 82.2Ų

3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28278551-0.5g |

3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |

2680561-83-3 | 95.0% | 0.5g |

$1207.0 | 2025-03-19 | |

| Enamine | EN300-28278551-5g |

3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |

2680561-83-3 | 5g |

$3645.0 | 2023-09-09 | ||

| Enamine | EN300-28278551-5.0g |

3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |

2680561-83-3 | 95.0% | 5.0g |

$3645.0 | 2025-03-19 | |

| Enamine | EN300-28278551-0.1g |

3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |

2680561-83-3 | 95.0% | 0.1g |

$1106.0 | 2025-03-19 | |

| Enamine | EN300-28278551-1.0g |

3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |

2680561-83-3 | 95.0% | 1.0g |

$1256.0 | 2025-03-19 | |

| Enamine | EN300-28278551-10.0g |

3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |

2680561-83-3 | 95.0% | 10.0g |

$5405.0 | 2025-03-19 | |

| Enamine | EN300-28278551-1g |

3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |

2680561-83-3 | 1g |

$1256.0 | 2023-09-09 | ||

| Enamine | EN300-28278551-0.05g |

3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |

2680561-83-3 | 95.0% | 0.05g |

$1056.0 | 2025-03-19 | |

| Enamine | EN300-28278551-2.5g |

3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |

2680561-83-3 | 95.0% | 2.5g |

$2464.0 | 2025-03-19 | |

| Enamine | EN300-28278551-0.25g |

3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |

2680561-83-3 | 95.0% | 0.25g |

$1156.0 | 2025-03-19 |

3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid 関連文献

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

2680561-83-3 (3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid) 関連製品

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 157047-98-8(Benzomalvin C)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬